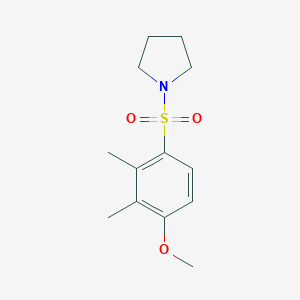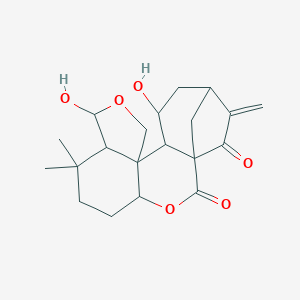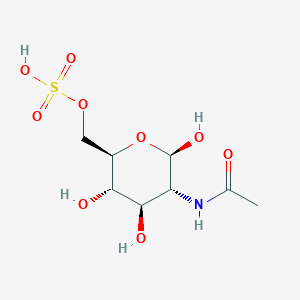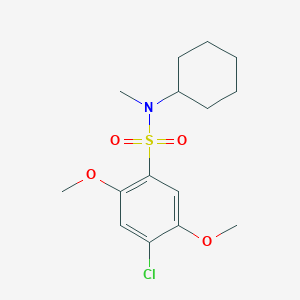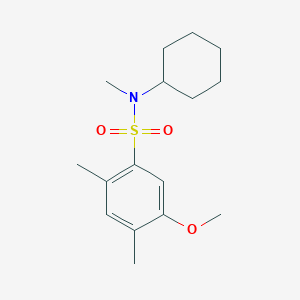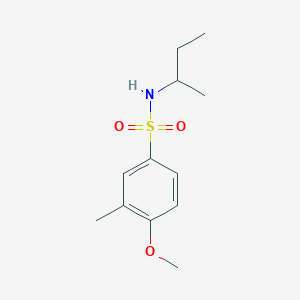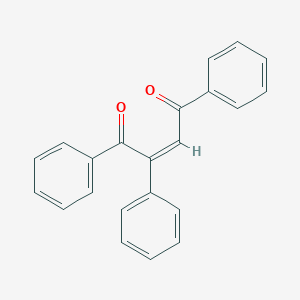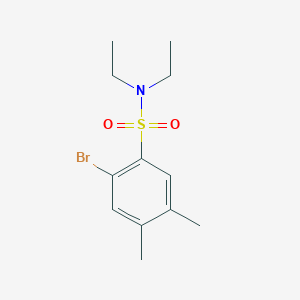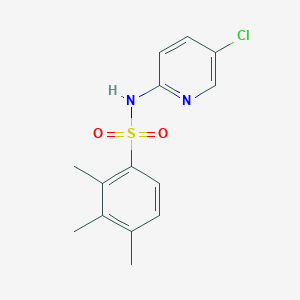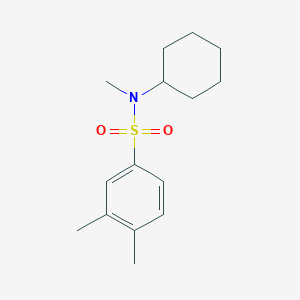
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide, also known as CYT387, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the inhibition of the Janus kinase (JAK) signaling pathway. JAKs are enzymes that play a crucial role in the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting JAKs, this compound can reduce the production of pro-inflammatory cytokines and suppress the activity of immune cells, thereby reducing inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also suppresses the activity of immune cells such as T cells and B cells, thereby reducing inflammation and immune-mediated damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. However, the compound has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide. One potential direction is to investigate its efficacy in the treatment of various inflammatory and autoimmune diseases in animal models and clinical trials. Another direction is to explore its potential as a therapy for cancer, as it has been found to exhibit anti-tumor activity in some studies. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and immunomodulatory activities, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propiedades
Fórmula molecular |
C15H23NO2S |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-12-9-10-15(11-13(12)2)19(17,18)16(3)14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3 |
Clave InChI |
DWEMYMAUTSLNTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



